Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic chemical name for this compound is [(1S,2R,3E)-2-(Benzoyloxy)-1-[(triphenylmethoxy)methyl]-3-heptadecenyl]carbamic acid 9H-fluoren-9-ylmethyl ester. This nomenclature precisely defines the stereochemical configuration at each chiral center and the geometric configuration of the alkene functionality. The compound is registered under Chemical Abstracts Service number 676485-57-7, providing a unique identifier for this specific molecular entity.

The molecular formula C59H65NO5 reflects the substantial molecular complexity arising from the incorporation of three bulky protecting groups onto the sphingosine backbone. With a molecular weight of 868.15 daltons, this represents one of the larger protected sphingosine derivatives commonly employed in synthetic chemistry. The high carbon-to-heteroatom ratio (59 carbons to 6 heteroatoms) indicates the predominantly hydrocarbon nature of the protective groups, which contributes to the compound's lipophilic character and influences its solubility properties.

The molecular architecture can be dissected into distinct structural domains: the sphingosine backbone contributing C18H37NO2, the fluorenylmethoxycarbonyl group adding C15H11O2, the benzoyl moiety contributing C7H5O, and the triphenylmethyl group accounting for C19H15O. This modular construction reflects the stepwise synthetic approach typically employed in sphingolipid synthesis, where each protecting group serves a specific strategic purpose in the overall synthetic scheme.

Stereochemical Configuration: Erythro vs. Threo Isomerism

The erythro configuration represents the naturally occurring stereochemical arrangement found in mammalian sphingolipids, distinguishing this compound from its threo diastereomer. In sphingosine chemistry, the erythro designation refers to the (2S,3R) absolute configuration at the C-2 and C-3 positions of the amino diol backbone. This stereochemical relationship has been unequivocally confirmed through carbon-13 nuclear magnetic resonance spectroscopy, which reveals characteristic chemical shift differences between erythro and threo isomers.

Comparative studies have demonstrated that erythro-sphingosine exhibits distinct spectroscopic signatures that differentiate it from threo-sphingosine. Specifically, carbon-13 nuclear magnetic resonance analysis shows that the C-3 and C-4 carbons of erythro-sphingosine resonate at chemical shifts that differ by 1.9 parts per million and 1.2 parts per million, respectively, from their threo counterparts. These differences arise from the altered three-dimensional spatial relationships between functional groups in the two diastereomers.

The stereochemical preference for the erythro configuration in natural systems reflects evolutionary optimization for specific biological functions. Research has shown that synthetic approaches can access both erythro and threo isomers through careful control of reaction conditions, with the choice of metallic reagents and additives playing crucial roles in determining stereochemical outcomes. For instance, treatment of Garner's aldehyde with alkenylzirconocene chlorides in the presence of zinc bromide yields erythro products with high diastereoselectivity (12-20:1 ratios), while alternative conditions can favor threo product formation.

The maintenance of the erythro configuration throughout the protection and synthetic manipulation sequence is critical for preserving biological relevance. The protective groups employed in Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine are specifically chosen to be compatible with the stereochemical integrity of the erythro backbone, ensuring that subsequent synthetic transformations proceed without epimerization or stereochemical scrambling.

Protective Group Architecture: Fmoc, Benzoyl, and Triphenylmethyl Functionalizations

The protective group strategy employed in this molecule represents a sophisticated approach to sphingolipid synthesis, utilizing three orthogonal protection schemes that can be selectively removed under different conditions. The fluorenylmethoxycarbonyl group protects the amino functionality at the C-2 position, providing base-labile protection that is stable under acidic conditions. This protecting group is particularly valuable in solid-phase peptide synthesis applications and demonstrates high compatibility with other synthetic transformations commonly employed in sphingolipid chemistry.

The fluorenylmethoxycarbonyl protecting group offers several distinct advantages in synthetic applications. Its removal can be accomplished using weak bases such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing unwanted side reactions. The deprotection reaction proceeds through an elimination mechanism that generates carbon dioxide and regenerates the free amine, making it particularly suitable for applications where harsh acidic conditions must be avoided. The stability of this protecting group toward acidic conditions allows for selective manipulation of other functional groups without compromising the amino protection.

The benzoyl group serves as an acyl protecting group for the secondary hydroxyl functionality at the C-3 position. This protection strategy provides stability under basic conditions while remaining removable under acidic hydrolysis or through treatment with nucleophilic reagents. The benzoyl group's aromatic character contributes to the overall lipophilicity of the protected molecule and can influence crystallization properties and purification characteristics. The electron-withdrawing nature of the benzoyl carbonyl also modulates the reactivity of adjacent functional groups, providing additional synthetic control.

The triphenylmethyl group functions as a bulky acid-labile protecting group for the primary hydroxyl at the C-1 position. This trityl protection is particularly valuable due to its selective cleavage under mildly acidic conditions, typically using acetic acid or trifluoroacetic acid. The substantial steric bulk of the triphenylmethyl group provides selectivity advantages, as its formation preferentially occurs at less hindered primary alcohols compared to secondary alcohols. The hydrophobic character of the trityl group significantly influences the compound's solubility profile, generally decreasing aqueous solubility while increasing organic solvent compatibility.

| Protecting Group | Protected Functionality | Cleavage Conditions | Stability Profile |

|---|---|---|---|

| Fluorenylmethoxycarbonyl | C-2 Amino | Base (piperidine) | Acid stable, base labile |

| Benzoyl | C-3 Hydroxyl | Acid or nucleophile | Base stable, acid labile |

| Triphenylmethyl | C-1 Hydroxyl | Mild acid | Base stable, acid labile |

Spectroscopic Identification: NMR, MS, and IR Spectral Signatures

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of this compound, with distinct spectral signatures arising from each protective group and the sphingosine backbone. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances for the fluorenyl aromatic protons in the 7.2-7.8 parts per million region, the triphenylmethyl aromatic protons appearing as complex multipiples around 7.0-7.5 parts per million, and the benzoyl aromatic signals typically observed at 7.4-8.0 parts per million. The alkene protons of the sphingosine backbone generate characteristic signals around 5.4-5.8 parts per million, with coupling patterns that confirm the trans geometry of the double bond.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complex aromatic carbon framework contributed by the three protecting groups, with the fluorenyl carbons appearing in the 119-144 parts per million range, triphenylmethyl carbons resonating at 126-144 parts per million, and benzoyl carbons observed at 128-165 parts per million. The sphingosine backbone carbons exhibit characteristic chemical shifts, with the alkene carbons appearing around 129-135 parts per million and the functionalized carbons (C-1, C-2, C-3) showing distinct chemical shifts that reflect their chemical environments and stereochemical relationships.

Mass spectrometry analysis confirms the molecular ion peak at m/z 868.15, corresponding to the molecular formula C59H65NO5. Fragmentation patterns typically show loss of the triphenylmethyl group (243 daltons), the fluorenylmethoxycarbonyl group (222 daltons), and the benzoyl group (105 daltons), providing diagnostic information for structural confirmation. High-resolution mass spectrometry enables precise mass determination and elemental composition verification, essential for unambiguous identification of this complex molecule.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of each functional group. The fluorenylmethoxycarbonyl carbamate exhibits a strong carbonyl stretch around 1720 wavenumbers, while the benzoyl ester displays its carbonyl absorption near 1730 wavenumbers. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, and the aliphatic carbon-hydrogen stretches are observed around 2850-2950 wavenumbers. The absence of broad hydroxyl stretching bands confirms complete protection of the hydroxyl functionalities, while the alkene carbon-hydrogen stretching provides confirmation of the unsaturated sphingosine backbone.

| Spectroscopic Method | Key Diagnostic Features | Chemical Shift/Frequency Range |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons (Fmoc, Trityl, Benzoyl) | 7.0-8.0 ppm |

| 1H Nuclear Magnetic Resonance | Alkene protons | 5.4-5.8 ppm |

| 13C Nuclear Magnetic Resonance | Aromatic carbons | 119-165 ppm |

| 13C Nuclear Magnetic Resonance | Alkene carbons | 129-135 ppm |

| Mass Spectrometry | Molecular ion | m/z 868.15 |

| Infrared Spectroscopy | Carbonyl stretches | 1720-1730 cm⁻¹ |

| Infrared Spectroscopy | Aromatic C-H stretches | 3000-3100 cm⁻¹ |

Properties

IUPAC Name |

[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H65NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-26-43-56(65-57(61)46-31-18-14-19-32-46)55(60-58(62)63-44-54-52-41-29-27-39-50(52)51-40-28-30-42-53(51)54)45-64-59(47-33-20-15-21-34-47,48-35-22-16-23-36-48)49-37-24-17-25-38-49/h14-43,54-56H,2-13,44-45H2,1H3,(H,60,62)/b43-26+/t55-,56+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKRHFDEJQUAFS-RDNJYIFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H65NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747814 | |

| Record name | (2S,3R,4E)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-(triphenylmethoxy)octadec-4-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

868.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676485-57-7 | |

| Record name | (2S,3R,4E)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-(triphenylmethoxy)octadec-4-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. The general synthetic route can be summarized as follows:

Protection of the Sphingosine Backbone: The erythro-sphingosine backbone is first protected using a triphenylmethyl (trityl) group to prevent unwanted reactions at the amine group.

Introduction of the Benzoyl Group: The hydroxyl group on the sphingosine backbone is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Fmoc Protection:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Deprotected amine derivatives.

Scientific Research Applications

Synthesis of Sphingolipids

Sphingolipids are crucial components of cell membranes and are involved in numerous biological processes, including cellular signaling and recognition. Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine serves as a key intermediate in the synthesis of various sphingoid bases, which are essential for producing bioactive sphingolipids.

Table 1: Key Synthesis Pathways Involving this compound

| Synthesis Pathway | Description | Significance |

|---|---|---|

| Synthesis of Sphingosine | Utilizes Fmoc compound as a precursor for sphingosine derivatives. | Important for developing therapeutic agents targeting sphingolipid pathways. |

| Glycosphingolipid Formation | Involves acylation and glycosylation reactions using Fmoc derivatives. | Enhances understanding of cell membrane dynamics and signaling. |

| Ceramide Production | Fmoc derivatives are used to synthesize ceramides, crucial for skin barrier function. | Potential applications in dermatology and cosmetic formulations. |

Therapeutic Applications

The therapeutic potential of this compound is linked to its role in modulating sphingolipid metabolism, which has implications in various diseases, including cancer and autoimmune disorders.

Cancer Research

Recent studies have highlighted the significance of sphingosine-1-phosphate (S1P) signaling in cancer biology. The modulation of S1P receptors can influence tumor growth and metastasis. Fmoc derivatives can be utilized to design receptor-specific agonists or antagonists that may alter cancer cell behavior.

Case Study: Acute Myeloid Leukemia (AML)

Research indicates that targeting S1P receptors can affect the differentiation and survival of leukemia stem cells (LSCs). By leveraging compounds like this compound, researchers aim to develop targeted therapies that could improve outcomes for AML patients by selectively inducing differentiation or apoptosis in LSCs .

Implications in Autoimmunity

Sphingolipids play an essential role in immune responses. Modulating their pathways could provide therapeutic avenues for autoimmune diseases. Fmoc derivatives can be synthesized to create molecules that either enhance or inhibit immune responses, depending on the desired therapeutic effect.

Table 2: Potential Autoimmune Applications

| Autoimmune Condition | Mechanism Targeted | Potential Application |

|---|---|---|

| Multiple Sclerosis | Sphingosine signaling | Develop modulators to reduce inflammation. |

| Rheumatoid Arthritis | Immune cell activation | Create inhibitors targeting specific sphingolipid pathways. |

Mechanism of Action

The mechanism of action of Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine involves its interaction with specific molecular targets in the cell. The compound can modulate sphingolipid metabolism, affecting pathways involved in cell growth, differentiation, and apoptosis. The Fmoc group allows for easy attachment to peptides and proteins, facilitating the study of protein-lipid interactions.

Comparison with Similar Compounds

Fmoc-3-benzoyl-erythro-sphingosine (CAS: 676485-58-8, TRC Code: F622710)

| Feature | F622750 (Trityl-protected) | F622710 (Unprotected C1) |

|---|---|---|

| Protection Groups | Fmoc (C3), Trityl (C1) | Fmoc (C3) |

| Molecular Weight | Higher due to Trityl | Lower |

| Reactivity | C1 protected; inert under basic conditions | C1 hydroxyl free; prone to side reactions |

| Applications | Orthogonal synthesis of complex lipids | Simplified synthesis steps; direct modification at C1 |

Key Insight : The Trityl group in F622750 enhances stability during amine deprotection (e.g., Fmoc removal with piperidine), making it ideal for multi-step syntheses. In contrast, F622710 is more reactive but requires careful handling to avoid undesired modifications .

Other TRC Sphingosine Derivatives

TRC offers additional sphingosine analogs, such as:

- D-erythro-Sphingosine (CAS: 123-78-4) : Lacks Fmoc/Trityl groups; used as a native lipid reference.

- N-Acetyl-D-erythro-sphingosine (C2-ceramide, CAS: 3102-57-6) : Features an acetylated amine; pivotal in apoptosis studies.

Functional Divergence : Unlike F622750, these compounds lack synthetic handles (Fmoc/Trityl), limiting their utility in modular lipid engineering.

Non-Sphingosine Fmoc-Protected TRC Compounds

TRC catalog includes Fmoc-modified molecules with distinct backbones:

| Compound Name | TRC Code | CAS | Key Features | Applications |

|---|---|---|---|---|

| 17-(Fmoc-amino)-5-oxo-6-aza-...heptadecanoic Acid | F620400 | 489427-26-1 | Polyether chain with aza group | Peptide linker/spacer |

| 3-(Fmoc-amino)phenylacetic Acid | F620825 | 186320-08-1 | Phenylacetic acid backbone | Conjugation, bioconjugation |

Comparison :

- Backbone Flexibility : F620400’s polyether chain enhances solubility in polar solvents, unlike the hydrophobic sphingosine tail of F622750.

- Reactivity : F620825’s phenylacetic acid enables carbodiimide-mediated couplings, whereas F622750 is tailored for lipid assembly.

Biological Activity

Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine is a synthetic sphingolipid derivative that has garnered attention due to its potential biological activities, particularly in the context of cell signaling and cancer research. This compound is characterized by its unique structural features, which include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a benzoyl moiety, and a triphenylmethyl group. These modifications enhance its stability and biological interactions.

Chemical Structure

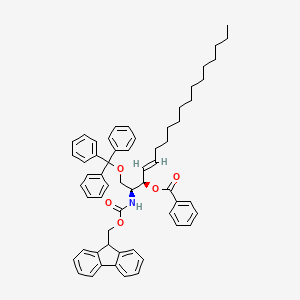

The chemical structure of this compound can be represented as follows:

This structure includes a sphingosine backbone, which is critical for its biological functions.

Research indicates that this compound exhibits multiple biological activities through various mechanisms:

- Inhibition of Protein Kinase C (PKC) : The compound acts as a selective inhibitor of PKC activity, which plays a crucial role in cell proliferation and survival pathways. This inhibition can lead to reduced cell growth in certain cancer types .

- Modulation of Sphingolipid Metabolism : Sphingolipids are vital components of cellular membranes and play significant roles in signaling pathways. Fmoc derivatives can influence the metabolism of sphingolipids, potentially affecting apoptosis and cell differentiation .

- Extracellular Vesicle Biogenesis : Sphingolipids are implicated in the formation and function of extracellular vesicles (EVs). The modulation of sphingolipid levels by compounds like this compound may affect EV biogenesis and their subsequent biological effects on target cells .

Biological Activity Data

A summary of biological activity findings related to this compound is presented in the table below:

| Biological Activity | Effect | Reference |

|---|---|---|

| PKC Inhibition | Reduced proliferation in cancer cells | |

| Sphingolipid Metabolism | Altered apoptosis and differentiation | |

| EV Biogenesis | Modulated release and cargo sorting |

Case Studies

Several studies have investigated the effects of Fmoc derivatives on various cell lines:

- Breast Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to a significant decrease in the viability of breast cancer cell lines, indicating its potential as an anticancer agent.

- Neuroblastoma Models : Research has shown that this compound can induce apoptosis in neuroblastoma cells, suggesting its utility in treating neuroblastoma through modulation of sphingolipid pathways.

Q & A

Q. Q1. What are the critical steps in synthesizing Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine, and how can purity be optimized?

Methodological Answer: The synthesis involves solid-phase peptide synthesis (SPPS) using Rink amide MBHA resin as the solid support. Key steps include:

Deprotection : Use 20% piperidine in DMF to remove Fmoc groups.

Coupling : Activate Fmoc-protected amino acids with HBTU/DIPEA in DMF (2 equivalents of amino acid, 1.95 equivalents HBTU).

Modification : Introduce triphenylmethyl (Trt) and benzoyl groups post-deprotection via carboxyalkyl-triphenylphosphonium bromide conjugation.

Cleavage : Use TFA/H2O/TIPS (95:2.5:2.5 v/v) for 2–3 hours to cleave the peptide from the resin.

Purity Optimization :

Q. Q2. How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Assays :

- Thermal Stability : Incubate aliquots at 4°C, 25°C, and 37°C for 1–4 weeks. Analyze degradation via LC-MS.

- Light Sensitivity : Expose samples to UV (254 nm) and visible light; monitor changes in absorbance (λ = 260–280 nm).

- Humidity Tests : Store lyophilized samples at 75% relative humidity; assess hygroscopicity and hydrolysis.

- Data Interpretation : Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Significant degradation (>10%) at 37°C suggests refrigeration is critical .

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in mass spectrometry (MS) data for this compound?

Methodological Answer: Common discrepancies include:

- Unexpected Adducts : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) may dominate. Use ammonium acetate buffer to suppress adduct formation.

- Fragmentation Patterns : Compare observed fragments with theoretical in-silico cleavage (e.g., loss of Fmoc group: 222 Da).

- Contaminants : Check for residual TFA (m/z 114) or DMF (m/z 74) signals. Precipitate samples with cold diethyl ether to remove solvents .

Q. Q4. What experimental designs are optimal for studying the stereochemical integrity of erythro-sphingosine derivatives during synthesis?

Methodological Answer:

- Chiral Analysis :

- Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column.

- Validate stereochemistry via circular dichroism (CD) spectroscopy (190–250 nm range).

- Control Experiments :

Q. Q5. How can researchers address low yields during the triphenylmethyl (Trt) group introduction?

Methodological Answer: Low yields often stem from:

- Steric Hindrance : Use longer coupling times (2–4 hours) and elevated temperatures (40–50°C).

- Incomplete Activation : Pre-activate Trt-protected reagents with HBTU/DIPEA for 10 minutes before coupling.

- Side Reactions : Monitor for Trt migration using thin-layer chromatography (TLC; eluent: DCM/MeOH 9:1). Quench unreacted reagents with acetic anhydride .

Data Contradiction Analysis

Q. Q6. How should conflicting NMR data (e.g., proton splitting patterns) be interpreted for this compound?

Methodological Answer:

- Assign Peaks Systematically :

- Compare with published spectra of Fmoc-sphingosine analogs.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Dynamic Effects :

- Rotameric states of the Trt group may cause splitting. Perform variable-temperature NMR (25–60°C) to coalesce signals.

- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6) are free from protonated impurities .

Q. Q7. Why might biological activity assays show variability despite high synthetic purity?

Methodological Answer:

- Aggregation : Test solubility in DMSO/PBS mixtures; use dynamic light scattering (DLS) to detect aggregates.

- Epimerization : Verify stereochemistry post-synthesis (see Q4).

- Cell Line Variability : Use standardized cell lines (e.g., HEK293 or MCF-7) and include positive controls (e.g., sphingosine-1-phosphate) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for LC-MS Characterization

| Parameter | Condition/Value | Purpose |

|---|---|---|

| Column | C18, 3.5 µm, 2.1 × 100 mm | Separation of Fmoc derivatives |

| Flow Rate | 0.3 mL/min | Optimal resolution |

| Ionization Mode | ESI+ | Detect [M+H]⁺ ions |

| MS Range | m/z 200–1200 | Capture molecular ion and adducts |

Q. Table 2. Stability Testing Conditions

| Condition | Duration | Key Metrics |

|---|---|---|

| 4°C (dark) | 4 weeks | Purity, degradation products |

| 37°C (75% humidity) | 2 weeks | Hydrolysis, hygroscopicity |

| UV exposure | 48 hours | Photolytic byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.